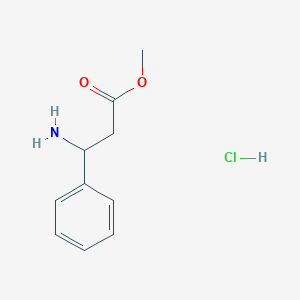
Methyl 3-amino-3-phenylpropanoate hydrochloride
Übersicht
Beschreibung
“Methyl 3-amino-3-phenylpropanoate hydrochloride” is a chemical compound with the molecular formula C10H14ClNO2 . It is also known by other names such as “Methyl 3-phenyl-3-aMino-propionate hydrochloride” and "3-amino-3-phenyl-propionic acid methyl ester hydrochloride" .
Synthesis Analysis
“Methyl 3-amino-3-phenylpropanoate hydrochloride” can be prepared by the esterification of Β-Alanine . It can also be used in the synthesis of bidentate pyridine-acid ligand .Molecular Structure Analysis
The InChI code for “Methyl 3-amino-3-phenylpropanoate hydrochloride” is1S/C10H13NO2.ClH/c1-13-10 (12)7-9 (11)8-5-3-2-4-6-8;/h2-6,9H,7,11H2,1H3;1H . The molecular weight of the compound is 215.67 g/mol . Physical And Chemical Properties Analysis
“Methyl 3-amino-3-phenylpropanoate hydrochloride” has a molecular weight of 215.67 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis of Amino Acid Ester Isocyanates : Methyl (S)‐2‐Isocyanato‐3‐Phenylpropanoate is synthesized from L-Phenylalanine methyl ester hydrochloride, demonstrating the compound's role in the synthesis of amino acid ester isocyanates (Tsai et al., 2003).
- Cross-Coupling in Chemical Synthesis : This compound is involved in the meta-C–H arylation and methylation of 3-phenylpropanoic acid, showcasing its application in cross-coupling reactions for chemical synthesis (Wan et al., 2013).
- Chemoenzymatic Synthesis of C-13 Side Chain : It's used in the synthesis of N-benzoyl-(2 R, 3 S)-3-phenylisoserine methyl ester, a C-13 side chain analogue of paclitaxel and docetaxel (Hamamoto et al., 2000).
Biological Activities
- Antitumor Activities : Synthesized derivatives, such as (S/R)-methyl 2-(5-fluorouracil-1-yl-aceto)amino-3-phenylpropanoate, have shown some antitumor effects in vitro (Wang Yuan-chao, 2011).
- Enzymatic Resolution in Drug Research : Enzymatic resolution of methyl 3‐aminobutanoate and methyl 3‐amino‐3‐phenylpropanoate derivatives is reported, highlighting its importance in the production of optically pure enantiomers for pharmaceutical applications (Escalante, 2008).
- Use in Asymmetric Biocatalysis : It plays a role in the biocatalytic production of S-3-amino-3-phenylpropionic acid, an important intermediate in pharmaceuticals (Li et al., 2013).
Other Applications
- Colorimetric Sensor : Methyl-3-(2-hydroxy-5-nitrophenyl amino)-3-phenylpropanoate, a related compound, functions as a colorimetric sensor for certain oxyanions (Suryanti et al., 2020).
Safety And Hazards
“Methyl 3-amino-3-phenylpropanoate hydrochloride” is classified with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Eigenschaften
IUPAC Name |
methyl 3-amino-3-phenylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-13-10(12)7-9(11)8-5-3-2-4-6-8;/h2-6,9H,7,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKTZBZYSKZYDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00385405 | |
| Record name | methyl 3-amino-3-phenylpropanoate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00385405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-3-phenylpropanoate hydrochloride | |
CAS RN |
88831-43-0 | |
| Record name | methyl 3-amino-3-phenylpropanoate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00385405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-phenyl-3-amino-propionate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



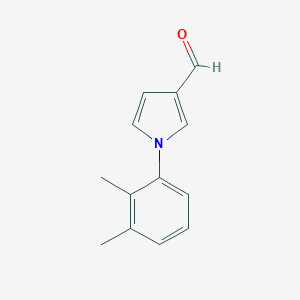
![2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B113124.png)
![N-(4-[1,3]Dioxolan-2-yl-pyridin-3-yl)-2,2-dimethyl-propionamide](/img/structure/B113127.png)
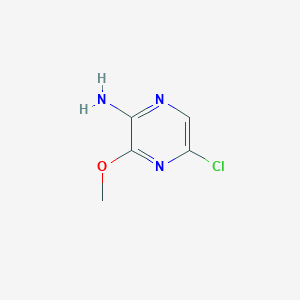
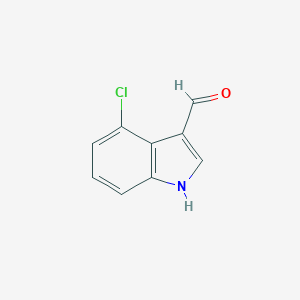



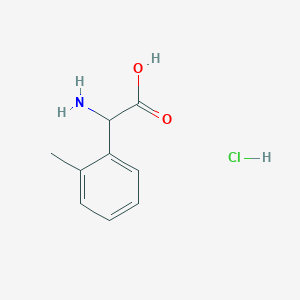

![2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B113150.png)
